molecular formula C7H6FNO2 B3022675 Methyl 3-Fluoropyridine-2-carboxylate CAS No. 869108-35-0

Methyl 3-Fluoropyridine-2-carboxylate

Cat. No.: B3022675
CAS No.: 869108-35-0
M. Wt: 155.13 g/mol
InChI Key: CZBVTGOJEKVWBB-UHFFFAOYSA-N
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Description

Methyl 3-Fluoropyridine-2-carboxylate is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 3-position and a carboxylate ester group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing Methyl 3-Fluoropyridine-2-carboxylate involves the nucleophilic aromatic substitution of a nitro group with a fluoride anion. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to yield the desired product . This reaction typically requires the presence of electron-withdrawing groups ortho or para to the leaving group to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound often involves similar nucleophilic aromatic substitution reactions, optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Methyl 3-Fluoropyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 3-Fluoropyridine-2-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate ester group, which confer distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl 3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBVTGOJEKVWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650286
Record name Methyl 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869108-35-0
Record name Methyl 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A hexane solution (3 mL) of 2 M trimethylsilyldiazomethane was added to a benzene/methanol mixed solvent (1/1, 12 mL) of 3-fluoropyridine-2-carboxylic acid (250 mg), and stirred at room temperature for 30 minutes. The solvent was evaporated off under reduced pressure from the reaction solution, and the resulting residue was purified through silica gel column chromatography (chloroform/methanol=40/1) to obtain the entitled compound (238 mg).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
benzene methanol
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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